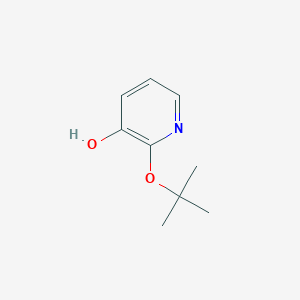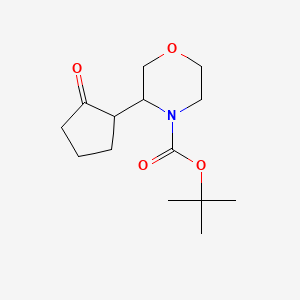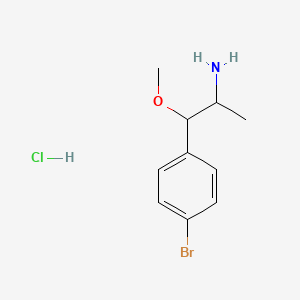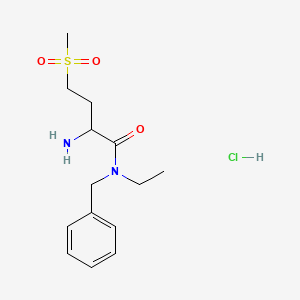
2-(Tert-butoxy)pyridin-3-ol
Übersicht
Beschreibung
“2-(Tert-butoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 . The compound is used for research purposes .
Physical And Chemical Properties Analysis
“2-(Tert-butoxy)pyridin-3-ol” is a clear liquid that ranges in color from colorless to slightly pale yellow . It has a molecular weight of 167.21 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Magnetic Interactions and Molecular Engineering
Compounds related to "2-(Tert-butoxy)pyridin-3-ol" have been explored for their magnetic properties and potential in molecular engineering. For example, the synthesis and investigation of pyridine-2,6-diyl dinitroxides demonstrated their behavior as room-temperature triplet molecules, indicating strong magnetic interactions and potential applications in the development of magnetic materials and spintronics (Kawakami, Ishida, & Tonegawa, 2016).
Catalysis in Organic Synthesis
The synthesis and application of complexes involving pyridyl derivatives have shown significant catalytic activities, particularly in olefin epoxidation and alcohol oxidation. For instance, a study on a molybdenum complex with pyrazolylpyridine ligands revealed high activity and selectivity in olefin epoxidation, demonstrating the utility of these complexes in organic synthesis and industrial applications (Amarante et al., 2014).
Optoelectronic Materials
Research into bis-terpyridine derivatives has uncovered their roles in optoelectronic devices, such as organic light-emitting diodes (OLEDs). These studies reveal the importance of pyridine rings in enhancing electron mobility and molecular orientation, contributing to the development of high-performance OLEDs (Watanabe et al., 2016).
Coordination Chemistry and Complex Formation
The coordination chemistry of pyridine and its derivatives has been extensively studied, with applications ranging from luminescent materials to spin-state transitions. Research in this area has led to the development of new ligand types and complex chemistries, offering insights into the versatile roles these compounds play in coordination chemistry (Halcrow, 2005).
Molecular Photophysics and Photochemistry
Investigations into the photochemical properties of pyridone derivatives, such as the generation of radicals through photolysis, have implications for understanding DNA damage mechanisms and developing photoresponsive materials. These studies contribute to the broader field of molecular photophysics and photochemistry, highlighting the utility of pyridine derivatives in studying and harnessing light-induced reactions (Adam et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)12-8-7(11)5-4-6-10-8/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXQQKOPAZBPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-fluoro-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1377427.png)
![tert-butyl N-[cyano(2-methyl-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B1377428.png)
![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)

![tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate](/img/structure/B1377432.png)



![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)
![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)
![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)